molecular formula C19H19NO3 B8005778 Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate

Cat. No.: B8005778
M. Wt: 309.4 g/mol
InChI Key: ZEJFRCFSRDATOD-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate is a chemical compound that belongs to the indoline family. Indoline derivatives are significant in the field of organic chemistry due to their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and an indoline core structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-3-phenylindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate and phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-3-phenylindoline-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate: Similar compounds include other indoline derivatives with different substituents on the indoline core or phenyl group.

    This compound: Compounds such as this compound and this compound share structural similarities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indoline core structure, which is known for its versatility in organic synthesis and biological applications. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: It can bind to receptor sites, modulating their activity and thereby influencing signaling pathways critical for various physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens.
  • Anticancer Activity : There is growing evidence supporting its potential as an anticancer agent, particularly against leukemia cell lines.
  • Anti-inflammatory Effects : Some studies have indicated that it may possess anti-inflammatory properties, although further research is needed to confirm these effects.

Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on various leukemia cell lines. The results demonstrated significant inhibitory activity with IC50 values in the submicromolar range:

Cell LineIC50 (µM)
Jurkat8
K5625
HL6012
PBMNCs>50

These findings suggest that while the compound is effective against cancerous cells, it exhibits lower toxicity towards normal peripheral blood mononuclear cells (PBMNCs), indicating a degree of selectivity that is desirable in anticancer drug development .

Antimicrobial Studies

In another investigation, this compound was tested for its antimicrobial properties against various bacterial strains. The results indicated moderate activity, suggesting potential for development into a therapeutic agent for infectious diseases .

Synthesis and Derivatives

The synthesis of this compound has been achieved through several methods, including organocatalytic reactions that enhance its yield and purity. The compound serves as a precursor for synthesizing more complex derivatives that may exhibit enhanced biological activities or target specificity .

Properties

IUPAC Name

tert-butyl 2-oxo-3-phenyl-3H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-19(2,3)23-18(22)20-15-12-8-7-11-14(15)16(17(20)21)13-9-5-4-6-10-13/h4-12,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJFRCFSRDATOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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